molecular formula C13H13BrN2O2S B2429161 (E)-3-(4-Bromothiophen-2-yl)-N-(4-cyanooxan-4-yl)prop-2-enamide CAS No. 1436370-07-8

(E)-3-(4-Bromothiophen-2-yl)-N-(4-cyanooxan-4-yl)prop-2-enamide

Cat. No. B2429161
CAS RN: 1436370-07-8
M. Wt: 341.22
InChI Key: DYBLTSFEPYVEJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(4-Bromothiophen-2-yl)-N-(4-cyanooxan-4-yl)prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Enaminone Synthesis and Applications

  • One-Pot Synthesis and Molecular Insights : A study by Barakat et al. (2020) demonstrates the one-pot synthesis of three enaminones via a three-component reaction, highlighting the efficiency and applicability of enaminones in synthetic chemistry. The structural features of these enaminones were determined by NMR and X-ray diffraction, showcasing their potential in molecular design and synthesis Barakat et al., 2020.

  • Building Blocks in Heterocyclic Synthesis : Abdel-Khalik et al. (2004) utilized enaminones as precursors for the synthesis of nicotinic acid and thienopyridine derivatives, indicating the role of enaminones in the synthesis of heterocyclic compounds. This research points to the versatility of enaminones in producing a wide range of heterocyclic structures, which may parallel the utility of "(E)-3-(4-Bromothiophen-2-yl)-N-(4-cyanooxan-4-yl)prop-2-enamide" in similar applications Abdel-Khalik et al., 2004.

Specific Structural Analyses and Synthetic Applications

  • Analog Synthesis and Molecular Structure : The synthesis and molecular structure analysis of analogs to the active metabolite of leflunomide by Ghosh et al. (1999) showcase the importance of structural analysis in understanding the activity and potential applications of synthetic compounds. Such analyses are crucial for the development of pharmaceuticals and could be relevant for the assessment of "(E)-3-(4-Bromothiophen-2-yl)-N-(4-cyanooxan-4-yl)prop-2-enamide" in similar contexts Ghosh et al., 1999.

  • Stereoselective Synthesis and Structural Transformation : Ali et al. (2001) described the stereoselective synthesis of thiochroman-4-ones from enaminones, highlighting the potential of enaminones in stereoselective synthetic processes. This research underscores the significance of enaminones in facilitating controlled synthetic transformations, which could be applicable to the synthesis and manipulation of "(E)-3-(4-Bromothiophen-2-yl)-N-(4-cyanooxan-4-yl)prop-2-enamide" Ali et al., 2001.

properties

IUPAC Name

(E)-3-(4-bromothiophen-2-yl)-N-(4-cyanooxan-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2S/c14-10-7-11(19-8-10)1-2-12(17)16-13(9-15)3-5-18-6-4-13/h1-2,7-8H,3-6H2,(H,16,17)/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBLTSFEPYVEJM-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)NC(=O)C=CC2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1(C#N)NC(=O)/C=C/C2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-bromothiophen-2-yl)-N-(4-cyanooxan-4-yl)prop-2-enamide

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